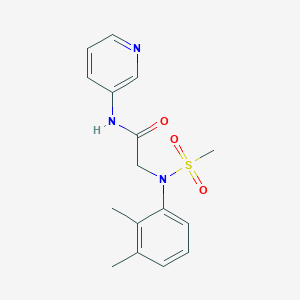

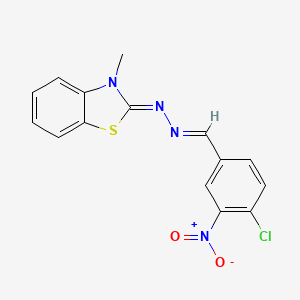

4-chloro-3-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation of an aldehyde with a hydrazide in a suitable solvent, such as methanol. For instance, the synthesis of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, a related compound, was achieved by condensing 4-nitrobenzaldehyde with 2-methylbenzohydrazide, highlighting the general approach for synthesizing hydrazone derivatives (Chunbao Tang, 2010).

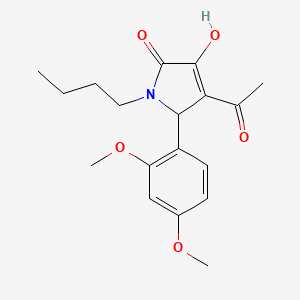

Molecular Structure Analysis

Hydrazone compounds often exhibit interesting molecular structures characterized by the dihedral angles between aromatic rings and the presence of intermolecular hydrogen bonds. For example, the crystal structure analysis of specific hydrazone derivatives has shown that these molecules can form chains along specific axes in the crystal through N—H⋯O hydrogen bonds, indicating a level of structural organization and stability (Chunbao Tang, 2010).

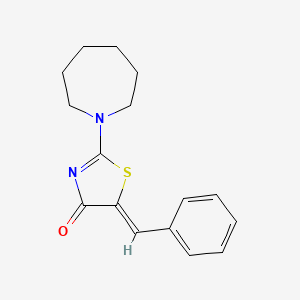

Chemical Reactions and Properties

Hydrazone compounds are known for their versatile chemical reactivity, which allows them to participate in various chemical transformations. This reactivity is often influenced by the presence of substituents on the aromatic rings, which can affect the electron density and thus the reactivity of the hydrazone moiety. The synthesis of different hydrazone derivatives using various aromatic aldehydes under microwave irradiation demonstrates this versatility (Vietnam Journal of Science and Technology, 2023).

Physical Properties Analysis

The physical properties of hydrazone compounds, including melting points, solubility, and crystallinity, can be significantly influenced by the molecular structure. The analysis of the crystal structures of hydrazone derivatives provides insights into their physical properties, such as crystallization patterns and intermolecular interactions, which are critical for understanding their behavior in different environments (Y. Lei et al., 2013).

Chemical Properties Analysis

The chemical properties of hydrazone compounds, such as their acidity, basicity, and reactivity towards oxidizing or reducing agents, are essential for various applications, including their use as ligands in coordination chemistry. The synthesis and structural analysis of such compounds provide valuable information on their chemical behavior and potential applications (Y. Lei et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Hydrazone compounds, such as those derived from 4-chloro-3-nitrobenzaldehyde, are frequently synthesized and analyzed for their molecular structures. For instance, the synthesis of hydrazone compounds from various benzaldehydes, including 4-chlorobenzaldehyde, and their structural characterization through methods like X-ray diffraction, reveals insights into their molecular geometries and stabilizing interactions like hydrogen bonds and π-π stacking (Lei et al., 2013), (Shao et al., 2004).

Application in Metal Complexes

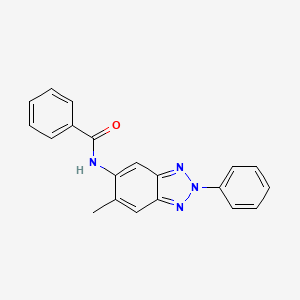

Hydrazone derivatives are also used to synthesize metal complexes. Studies have shown that these compounds can form complexes with various metals, exhibiting distinct structural and optical properties. This is evident in the synthesis of palladium(II) complexes with hydrazone ligands, which were characterized for their physical properties and potential cytotoxic effects against certain cancer cells (Abu-Surrah et al., 2010).

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal activities of hydrazone compounds. For example, a study on hydrazone compounds derived from 4-dimethylaminobenzohydrazide demonstrated their effectiveness against various bacterial and fungal strains, highlighting their potential as antibacterial materials (He & Xue, 2021).

Pharmaceutical Applications

In the pharmaceutical field, certain hydrazone derivatives have shown promising anticonvulsant activity. A study synthesizing new hydrazone compounds and testing their anticonvulsant properties found some of these derivatives to be more effective than standard drugs like phenytoin (Gökçe et al., 2008).

Spectro-Photometric Applications

Hydrazones are also utilized in spectro-photometric methods for quantitative analysis. For instance, the 3-methyl-2-benzothiazolone hydrazone test has been adapted for determining acetaldehyde in lactic starter cultures, demonstrating the versatility of hydrazone compounds in analytical chemistry (Lindsay & Day, 1965).

Propriétés

IUPAC Name |

(E)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c1-19-12-4-2-3-5-14(12)23-15(19)18-17-9-10-6-7-11(16)13(8-10)20(21)22/h2-9H,1H3/b17-9+,18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVPLXPXPUPYEO-JTWUEKBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)